

# Eragidomide (CC-90009): A Deep Dive into its Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Eragidomide**

Cat. No.: **B606532**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

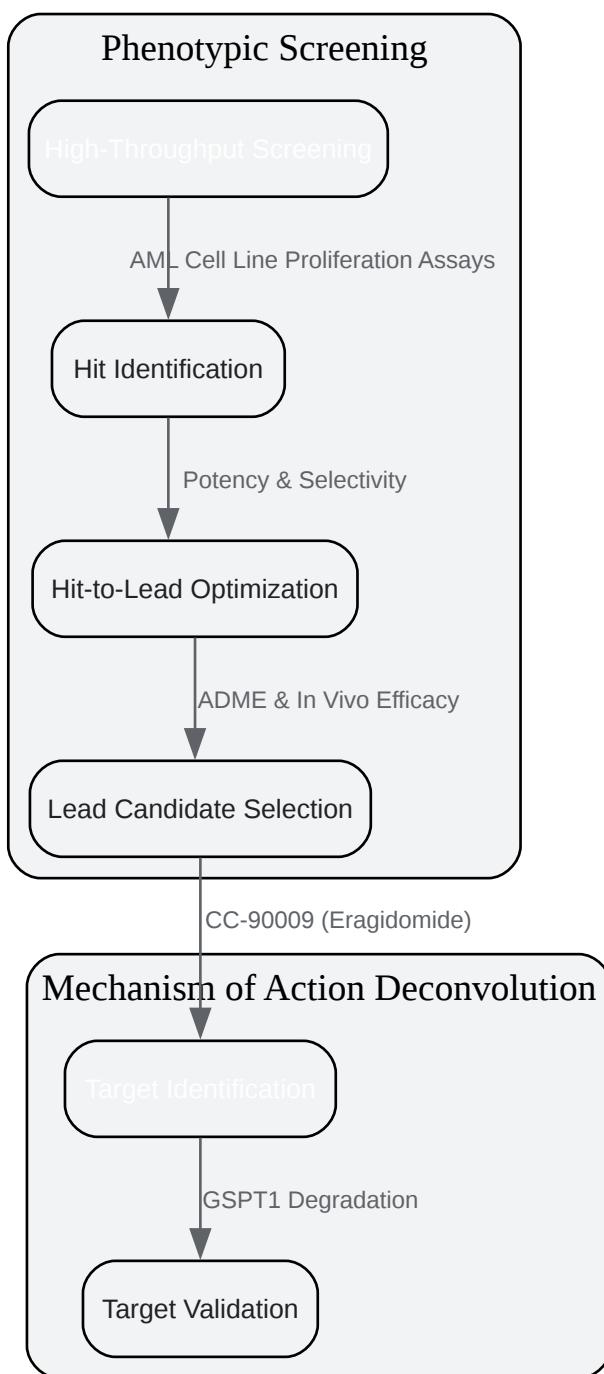
## Introduction

**Eragidomide** (CC-90009) is a first-in-class, potent, and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It acts as a "molecular glue," inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). [1][2][3] This novel mechanism of action has positioned **Eragidomide** as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Eragidomide**, tailored for professionals in the field of drug development.

## Discovery of Eragidomide: A Phenotypic Screening Approach

The discovery of **Eragidomide** was the result of a cell-based phenotypic screening campaign aimed at identifying compounds with potent anti-proliferative activity in AML cell lines.[4] This approach prioritized the functional outcome of the compounds over a specific molecular target, leading to the identification of a novel mechanism of action.

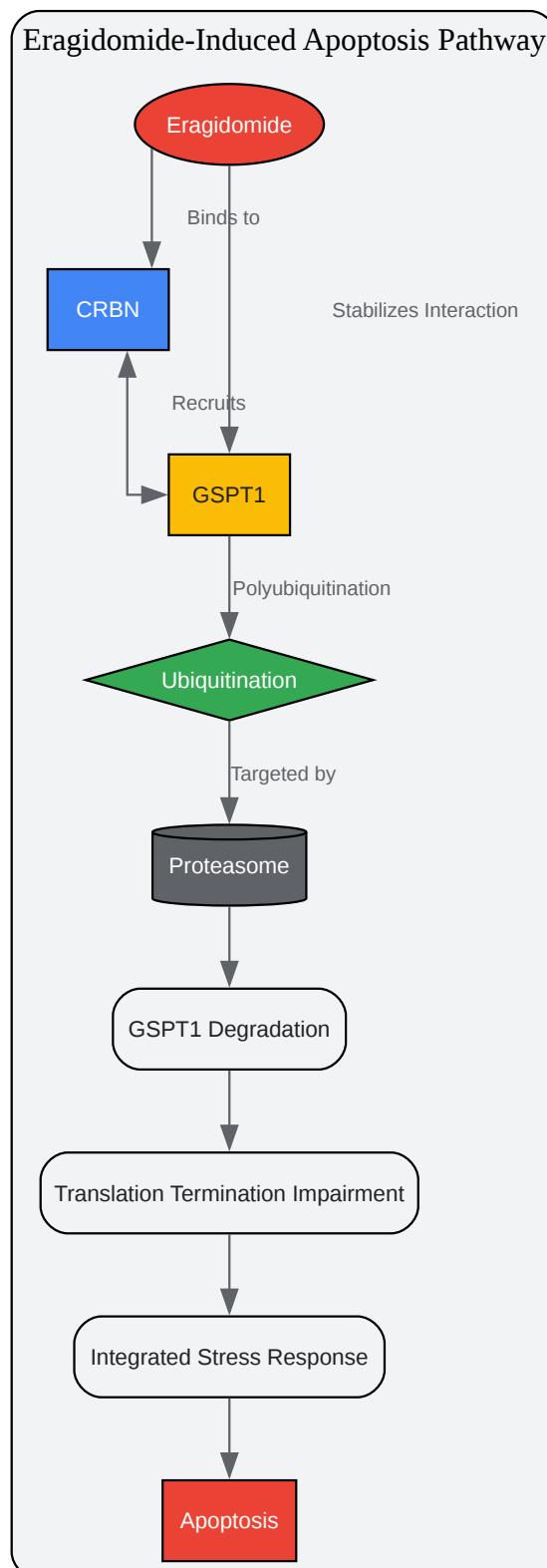
The screening cascade likely involved the following logical steps:

[Click to download full resolution via product page](#)**Discovery Workflow for Eragidomide**

## Mechanism of Action: Selective Degradation of GSPT1

**Eragidomide** functions as a molecular glue that enhances the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.

The degradation of GSPT1, a key factor in translation termination, triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells. This signaling pathway is depicted below:



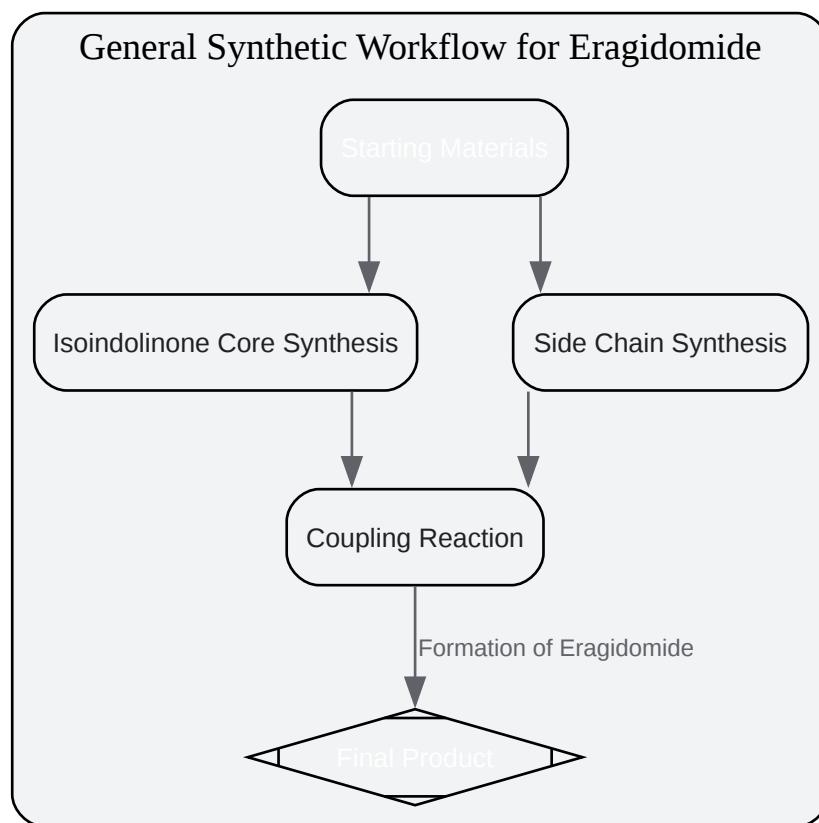
[Click to download full resolution via product page](#)

### Eragidomide's Mechanism of Action

## Synthesis of Eragidomide

The chemical synthesis of **Eragidomide**, with the systematic name 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisooindolin-5-yl)methyl)-2,2-difluoroacetamide, involves a multi-step process. While specific, detailed protocols are proprietary, the general synthetic strategy can be inferred from patent literature. The core structure is typically assembled through the coupling of a substituted isoindolinone moiety with a difluoroacetamide side chain.

A generalized synthetic workflow is outlined below:



[Click to download full resolution via product page](#)

### Synthetic Outline for **Eragidomide**

## Preclinical and Clinical Data

**Eragidomide** has demonstrated potent and selective activity against AML cells in preclinical models. The key quantitative data from these studies, as well as from early clinical trials, are summarized below.

## In Vitro Anti-proliferative Activity of Eragidomide in AML Cell Lines

Cell Line	IC50 (nM)
MOLM-13	3
MV4-11	21
KG-1	75
U937	10
HL-60	15
OCI-AML2	8
OCI-AML3	12
NOMO-1	5
TEX	9
MOLM-14	6
Kasumi-1	>1000

Data compiled from publicly available research.[\[4\]](#)

## Preclinical Pharmacokinetics of Eragidomide

Detailed pharmacokinetic parameters in preclinical models are not extensively published. However, studies in mouse xenograft models of human AML have been conducted to support dose selection and schedule for clinical trials.

## Clinical Trial Data (NCT02848001)

A Phase 1, open-label, dose-finding study of **Eragidomide** was conducted in subjects with relapsed or refractory AML or higher-risk myelodysplastic syndromes.

Parameter	Finding
Dose-Limiting Toxicities	Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.
Most Common Adverse Events	Infections, hypocalcemia, hypotension.
Efficacy	Anti-leukemic activity was observed, with some patients achieving a complete response or complete response with incomplete hematologic recovery.

## Experimental Protocols

### GSPT1 Degradation Assay (Western Blot)

A general protocol to assess GSPT1 degradation in AML cells treated with **Eragidomide** is as follows:

- Cell Culture and Treatment: Plate AML cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10<sup>6</sup> cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of **Eragidomide** (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).
- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.

- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

A standard protocol for evaluating apoptosis in **Eragidomide**-treated AML cells is as follows:

- Cell Culture and Treatment: Treat AML cells with **Eragidomide** as described in the GSPT1 degradation assay protocol for a desired time point (e.g., 24, 48 hours).
- Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

## Conclusion

**Eragidomide** (CC-90009) is a promising therapeutic agent that exemplifies the power of phenotypic screening in discovering novel cancer therapies. Its unique mechanism of action, the targeted degradation of GSPT1, offers a new paradigm for the treatment of AML. The preclinical and early clinical data have demonstrated its potential, although further investigation is required to fully define its therapeutic window and patient populations most likely to benefit. The synthetic route, while complex, is amenable to process development for clinical and commercial supply. This in-depth guide provides a solid foundation for researchers and drug developers interested in the continued exploration of **Eragidomide** and the broader class of molecular glue degraders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- To cite this document: BenchChem. [Eragidomide (CC-90009): A Deep Dive into its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606532#discovery-and-synthesis-of-eragidomide-cc-90009]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)